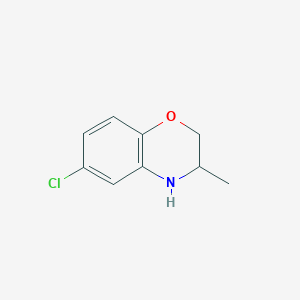

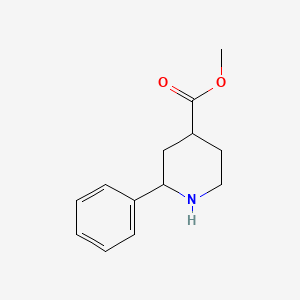

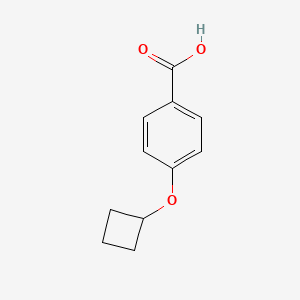

Methyl 2-phenylpiperidine-4-carboxylate

Übersicht

Beschreibung

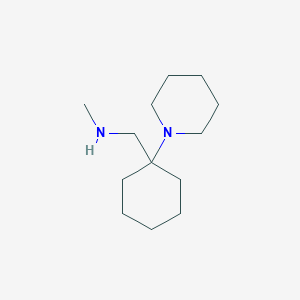

“Methyl 2-phenylpiperidine-4-carboxylate” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl . Therefore, the described multicomponent reaction (MCR) is regioselective .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-phenylpiperidine-4-carboxylate” can be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen

Pethidine and Related Analgesics

Pethidine, known as meperidine in North America, is a well-known synthetic analgesic introduced in the late 1930s. It is part of the 4-phenylpiperidine derivatives and was originally examined as a potential spasmolytic due to its chemical relation to atropine. Pethidine, with proprietary names including Demerol, Dolantin, and Dolosal, has maintained its popularity in pain relief despite the introduction of other synthetic analgesics. Its history highlights the significance of 4-phenylpiperidine derivatives in medicinal chemistry and analgesic drug development (Casy & Parfitt, 1986).

Sigma Receptor Ligands and Biological Profile

New substituted 1-phenyl-2-cyclopropylmethylamines, which include 4-phenylpiperidin-4-ol derivatives, have been studied for their biological profile. These compounds have shown high affinity for sigma receptor subtypes, with specific compounds demonstrating high affinity and selectivity for sigma1 sites. These studies offer insights into the potential therapeutic applications of these ligands in modulating neurobiological pathways (Prezzavento et al., 2007).

Chemiluminescence and Analytical Applications

The chemiluminescence properties of certain derivatives, such as 2,4-disubstituted phenyl 10-methyl-10λ4-acridine-9-carboxylate, have been explored. These compounds have been utilized in chemiluminescence assays, demonstrating potential applications in analytical chemistry and diagnostics, especially in the simple detection of molecules like hydrogen peroxide and choline (Nakazono et al., 2019).

Fluorescence and Sensing Applications

The synthesis and characterization of specific derivatives, like methyl 2′-aminobiphenyl-4-carboxylate, highlight their applications as optical sensors. These compounds have been used as chloride sensors, exhibiting changes in emission colorin the presence of chloride ions. The specificity and sensitivity of these sensors underline their potential utility in various fields, including environmental monitoring and analytical chemistry (Das, Mohar, & Bag, 2021).

Catalysis and Chemical Synthesis

Research into the Pd-catalyzed methylation and arylation of C-H bonds in carboxylic acids, such as methyl 2-phenylpiperidine-4-carboxylate, has led to significant advancements in synthetic chemistry. These studies have facilitated the development of efficient catalytic systems for the formation of C-C bonds, crucial for the synthesis of complex organic molecules (Giri et al., 2007).

Carbon Capture and Environmental Applications

The solubility of CO2 in certain ionic liquids, such as those based on conjugate bases of carboxylic acids, has been extensively studied. These studies are part of the broader research aimed at developing efficient and sustainable methods for CO2 capture and natural gas sweetening, highlighting the potential environmental applications of these compounds (Mattedi et al., 2011).

Safety And Hazards

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

methyl 2-phenylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYDTRNWYSGYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-phenylpiperidine-4-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)

![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)

![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)